molecular formula C19H15F3N2O4S B2919597 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2097919-53-2

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2919597
CAS No.: 2097919-53-2
M. Wt: 424.39
InChI Key: ZQMPRQAJIGDSBA-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic ethanediamide derivative featuring:

  • Furan-2-yl and thiophen-3-yl groups: These aromatic heterocycles contribute to π-π stacking interactions and electronic modulation.
  • Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity.
  • Ethanediamide linker: Facilitates intermolecular hydrogen bonding and serves as a structural scaffold for functional group attachment.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-29-10-12)15-6-3-8-28-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMPRQAJIGDSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique combination of functional groups, including a furan ring, a thiophene ring, and an ethanediamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4S2C_{19}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 402.48 g/mol. The structure features hydroxyl and aromatic groups that are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48 g/mol
Functional GroupsFuran, Thiophene
CAS NumberNot specified

Antimicrobial Properties

Compounds containing furan and thiophene rings are frequently linked to antimicrobial activity. Studies have shown that derivatives of these structures exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antitubercular Activity

Research into carboxamide derivatives has highlighted their potential as antitubercular agents. A study involving similar compounds reported notable activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) significantly lower than standard treatments like isoniazid . While specific data on the target compound's activity against tuberculosis is not yet available, the structural similarities suggest potential efficacy.

Anticancer Potential

Emerging studies indicate that compounds similar to this compound may exhibit anticancer properties. In a screening of drug libraries on multicellular spheroids, several compounds with similar structural motifs were identified as having promising anticancer activity .

While specific mechanisms for this compound remain largely unexplored, the presence of hydroxyl and aromatic groups suggests potential interactions with biological targets such as enzymes or receptors involved in disease pathways. The furan and thiophene components may contribute to the compound's ability to penetrate cellular membranes or interact with DNA/RNA.

Case Studies and Research Findings

  • Antimicrobial Activity : A comparative study showed that compounds with thiophene and furan rings demonstrated significant inhibition against various bacterial strains at concentrations ranging from 50 to 100 µg/mL .
    CompoundMIC (µg/mL)Activity
    Thiophene Derivative A50Moderate
    Furan Derivative B100Weak
  • Antitubercular Efficacy : In another study assessing carboxamide derivatives, several compounds exhibited MIC values less than those of traditional antitubercular drugs .
    CompoundMIC (µg/mL)Comparison
    Compound C0.12More potent than INH
    Compound D0.25Comparable
  • Anticancer Screening : A novel anticancer compound was identified through high-throughput screening, which included derivatives structurally related to the target compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name / ID Molecular Weight Key Substituents Functional Groups Biological Activity (If Reported)
Target Compound ~367.3* Furan-2-yl, thiophen-3-yl, CF3-phenyl Hydroxyethyl, ethanediamide Not reported
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide () 347.3 Thiophen-2-yl, oxazol-3-yl Hydroxyethyl, ethanediamide Not reported
T134: N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine () 406.15 CF3-phenyl, pyrimidine Triarylmethane, amine Pharmacological (e.g., kinase inhibition)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () 428.3 Difluorophenyl, pyrazine Hydroxy-acetyl, amide Pharmaceutical (e.g., enzyme inhibition)
Furyloxyfen () ~384.2† Chloro-CF3-phenoxy, tetrahydrofuran Nitrophenoxy, ether Pesticide

*Estimated based on ; †Approximated from molecular formula.

Key Findings from Comparative Analysis

Impact of Heterocycle Position: The target compound’s thiophen-3-yl group (vs. Furan vs. Pyrimidine/Pyrazine: Pyrimidine/pyrazine-containing analogs () exhibit enhanced aromatic stacking but reduced flexibility compared to furan derivatives.

Role of the Trifluoromethyl Group: The CF3 group in the target compound and T134 () increases metabolic stability and hydrophobicity compared to non-fluorinated analogs (e.g., furyloxyfen in ) .

Functional Group Contributions :

  • Hydroxyethyl Bridge : The target compound’s hydroxyethyl group may improve solubility relative to purely aromatic analogs like T134 .
  • Ethanediamide Linker : This moiety enhances hydrogen-bonding capacity, a feature shared with the amide-linked pyrazine derivative in .

Biological Activity Trends: Compounds with CF3-phenyl groups (target compound, T134) are often associated with kinase or enzyme inhibition, while nitrophenoxy/furan derivatives () are pesticidal .

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